1-Iodo-1-methylcyclobutane
Description
General Context of Organoiodine Compounds in Modern Organic Synthesis
Organoiodine compounds, which are organic compounds containing one or more carbon-iodine (C-I) bonds, play a significant and widespread role in modern organic synthesis. wikipedia.org Their utility stems primarily from the unique nature of the C-I bond, which is the weakest among the carbon-halogen bonds. wikipedia.org This low bond dissociation energy (approximately 57.6 kcal/mol for the C-I bond in methyl iodide) makes organoiodine compounds highly reactive and thus valuable as intermediates in a variety of chemical transformations. wikipedia.org The lability of the C-I bond facilitates its easy formation and cleavage, making iodine an excellent leaving group in nucleophilic substitution and elimination reactions. wikipedia.org
In addition to their role as alkylating agents, organoiodine compounds are notable for the ability of iodine to exist in higher oxidation states (+3 and +5) in stable molecules known as hypervalent iodine compounds. wikipedia.orgslideshare.net These hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (PhI(OAc)₂) and Dess-Martin periodinane, are widely employed as selective and mild oxidizing agents in organic synthesis, offering an alternative to more toxic heavy metal-based oxidants. wikipedia.orgslideshare.net They are utilized in a range of oxidative transformations. wikipedia.org Recent research has also uncovered novel reactivity for organoiodine(III) compounds, demonstrating their capacity to act as organometallic-like nucleophiles in reactions with arynes, a departure from their conventional role as electrophiles or oxidants. acs.orgnih.gov This dual reactivity highlights the versatile nature of organoiodine compounds in constructing complex molecular architectures. acs.orgnih.gov
Unique Structural and Reactivity Characteristics of Methylated Cyclobutane (B1203170) Systems
Cyclobutane, a four-membered carbocycle, possesses distinct structural and reactivity characteristics owing to significant ring strain, a combination of angle strain and torsional strain. nih.govresearchgate.net Unlike a planar square which would have 90° bond angles, cyclobutane adopts a puckered or folded conformation to relieve some of the torsional strain that would arise from eclipsing hydrogen atoms. nih.gov This puckering slightly reduces the internal bond angles to about 88°. nih.gov The C-C bonds in cyclobutane (around 1.56 Å) are longer than those in unstrained alkanes like ethane (B1197151) (1.54 Å), a consequence of the 1,3-non-bonding repulsive interactions across the ring. nih.gov
The introduction of a methyl group onto the cyclobutane ring, as in methylcyclobutane (B3344168), influences its properties. The strain energy of the ring can be significantly lowered by substitution due to the Thorpe-Ingold effect. nih.gov Methylated cyclobutanes are still considered strained molecules and are more reactive than their acyclic or larger-ring counterparts like cyclopentane (B165970) or cyclohexane. quora.com This inherent strain makes the cyclobutane ring susceptible to ring-opening reactions under various conditions. researchgate.net However, compared to the even more strained cyclopropane (B1198618) ring, cyclobutanes are relatively more stable. quora.com The reactivity of substituted cyclobutanes is a key feature in their application in organic synthesis, where the four-membered ring can serve as a versatile synthetic intermediate. researchgate.net For instance, the reactivity of a halogenated cyclobutane in an S_N2 reaction is demonstrated by the reaction of trans-1-bromo-3-methylcyclobutane with sodium iodide to form cis-1-iodo-3-methylcyclobutane, illustrating the inversion of stereochemistry typical of this reaction mechanism. brainly.in
Historical and Contemporary Significance of 1-Iodo-1-methylcyclobutane in Chemical Research
This compound is a tertiary alkyl halide that, while not a widely commercialized compound, holds significance as a chemical intermediate and a substrate in mechanistic studies. Historically, one of the primary syntheses of 1-methylcyclobutene involved the dehydroiodination of this compound. tandfonline.com This precursor was itself prepared through the addition of hydrogen iodide to methylenecyclobutane (B73084). tandfonline.comcaltech.edu This reaction sequence highlights the role of this compound as a key intermediate in accessing specific unsaturated cyclobutane derivatives.
In a more contemporary context, this compound serves as a model substrate for investigating reaction mechanisms and reactivity trends. For example, it has been used in studies comparing the rates of S_N1 (unimolecular nucleophilic substitution) reactions among various alkyl halides. chegg.com The structure of this compound, with a tertiary carbon atom attached to the iodine, makes it prone to forming a relatively stable tertiary carbocation, a key intermediate in S_N1 reactions. Its inclusion in such studies helps to elucidate the electronic and steric effects of the cyclobutyl ring on reaction kinetics compared to other alkyl groups. chegg.com
Below is a table summarizing the basic properties of this compound.
| Property | Value |
| Molecular Formula | C₅H₉I |
| Molecular Weight | 196.03 g/mol cymitquimica.comnih.gov |
| IUPAC Name | This compound |
| CAS Number | 98071-02-4 lookchem.com |
Structure
3D Structure
Properties
Molecular Formula |
C5H9I |
|---|---|
Molecular Weight |
196.03 g/mol |
IUPAC Name |
1-iodo-1-methylcyclobutane |
InChI |
InChI=1S/C5H9I/c1-5(6)3-2-4-5/h2-4H2,1H3 |
InChI Key |
POZMPJADXYMIOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)I |
Origin of Product |
United States |
Synthetic Strategies for the Preparation of 1 Iodo 1 Methylcyclobutane
Direct Iodination Methodologies
Direct iodination involves the substitution of a hydrogen atom on the cyclobutane (B1203170) ring with an iodine atom. For the synthesis of 1-Iodo-1-methylcyclobutane, this requires a C-H bond at the tertiary carbon (C1) of methylcyclobutane (B3344168) to be selectively targeted.
Regioselective and Stereoselective Iodination of Substituted Cyclobutanes
The direct iodination of alkanes, including substituted cycloalkanes, is a challenging transformation. However, methods have been developed that offer regioselectivity, favoring the substitution at the most reactive C-H bond. In the case of methylcyclobutane, the C-H bond at the tertiary carbon position is weaker and more susceptible to abstraction than the secondary or primary C-H bonds, guiding the regioselectivity of the reaction.
One approach involves free-radical halogenation. This method often utilizes radical initiators to generate a halogen radical, which then abstracts a hydrogen atom from the alkane. The resulting alkyl radical reacts with a halogen molecule to form the alkyl halide and another halogen radical, propagating the chain reaction. The stability of the intermediate radical dictates the major product, with tertiary radicals being more stable than secondary, which are more stable than primary. This inherent reactivity trend favors the formation of this compound from methylcyclobutane.
Recent advancements include metal-free, photocatalytic methods for aerobic alkane iodination. acs.orgacs.org These systems can utilize light irradiation in the presence of a catalyst, such as [nBu4N]Cl, and molecular iodine. acs.orgacs.org The selectivity for tertiary C-H bonds is a key feature of many radical-based C-H functionalization reactions. cmu.edu For instance, a method employing tert-butyl hypoiodite, generated from iodine and sodium tert-butoxide, provides a metal-free process for the direct iodination of hydrocarbons, with a preference for weaker C-H bonds. researchgate.net
| Method | Reagents/Conditions | Selectivity |
| Free-Radical Iodination | I2, light or heat | Favors tertiary C-H (regioselective) |
| Photocatalytic Iodination | I2, [nBu4N]Cl, light (390 nm), air | High selectivity for alkyl iodide product |
| Hypoiodite Method | I2, t-BuONa | Favors tertiary C-H positions |
Mechanistic Pathways of Iodination Reactions Leading to this compound
The mechanism for direct iodination typically proceeds via a free-radical chain reaction. ncert.nic.in
Initiation: The reaction is initiated by the homolytic cleavage of a bond to generate radicals. In photocatalytic systems, this can be the photofragmentation of an electron donor-acceptor complex. For example, the complex of I2 and Cl– can fragment upon light irradiation to produce a chlorine radical (Cl•). acs.orgacs.org
Propagation:
A chlorine radical abstracts the tertiary hydrogen atom from methylcyclobutane, which is the most favorable position due to the formation of the relatively stable tertiary cyclobutyl radical.
This tertiary methylcyclobutyl radical then reacts with molecular iodine (I2) to form the product, this compound, and an iodine radical (I•).
Termination: The reaction is terminated by the combination of any two radicals.
Indirect Synthetic Routes via Precursor Transformation
Indirect routes involve the synthesis of a cyclobutane precursor that is subsequently converted to this compound. This often allows for greater control over the final structure. A common precursor is 1-methylcyclobutanol, where the hydroxyl group can be substituted with iodine.
The conversion of tertiary alcohols to tertiary alkyl iodides is a well-established transformation. A particularly mild and efficient method utilizes a CeCl3·7H2O/NaI system in acetonitrile. cmu.edu This avoids the harsh conditions and hazardous materials associated with some traditional methods.
Dehydrohalogenation/Hydroiodination Sequences from Substituted Cyclobutanes
This two-step sequence provides a classic route to the target molecule.
Dehydrohalogenation: An appropriately substituted halocyclobutane, such as 1-chloro-1-methylcyclobutane, undergoes an elimination reaction to form an alkene. dbpedia.org Using a strong, bulky base like potassium tert-butoxide can favor the formation of the less substituted alkene (Hofmann product), methylenecyclobutane (B73084), by removing a proton from the methyl group.
Hydroiodination: The resulting alkene (either methylenecyclobutane or 1-methylcyclobutene) is then treated with hydrogen iodide (HI). The addition of HI across the double bond follows Markovnikov's rule. For both alkene isomers, the proton adds to the carbon with more hydrogen atoms, and the iodide adds to the more substituted carbon, which is the tertiary carbon atom. This regioselectivity ensures the formation of this compound as the major product.
Cyclialkylation and Ring-Closing Approaches Yielding Cyclobutane Frameworks
The construction of the cyclobutane ring itself is a fundamental aspect of organic synthesis. baranlab.org While entropically disfavored, direct ring-closing strategies can be effective. nih.gov For example, a double-alkylation reaction involving a suitable precursor can yield a cyclobutane framework. nih.gov
More advanced methods involve photoredox-catalyzed radical addition-polar cyclization cascades. nih.gov These reactions can construct structurally diverse cyclobutanes from readily available starting materials like alkylboronic esters and haloalkyl alkenes under mild conditions. nih.gov A strategy could involve the synthesis of a precursor like 1-methylcyclobutanol via a Grignard reaction between cyclobutanone (B123998) and methylmagnesium bromide, followed by the conversion of the resulting tertiary alcohol to the target iodide.
| Ring-Formation Approach | Description | Applicability to Precursor Synthesis |
| [2+2] Cycloaddition | The reaction of two alkene components to form a four-membered ring. Often photochemically induced. baranlab.orgorganic-chemistry.org | Can be used to form the basic cyclobutane skeleton, which would require subsequent functionalization. |
| Ring Expansion | Expansion of a cyclopropane (B1198618) derivative. | A potential, though often complex, route to a substituted cyclobutane precursor. |
| Radical Addition-Polar Cyclization | A photoredox-catalyzed cascade reaction to form cyclobutane rings. nih.gov | Allows for the creation of functionalized cyclobutanes that could serve as direct precursors. nih.gov |
| Grignard Reaction | Reaction of cyclobutanone with an organometallic reagent (e.g., MeMgBr). | Directly yields the 1-methylcyclobutanol precursor. |
Emerging Synthetic Methodologies and Catalyst Development
Modern organic synthesis continually seeks milder, more efficient, and selective methods. For the final step of converting a precursor alcohol (1-methylcyclobutanol) to the target iodide, several advanced reagents have been developed. The CeCl3·7H2O/NaI system is one such example of a mild and effective modern method. cmu.edu
In the area of direct C-H functionalization, catalyst development is key. While direct iodination of alkanes is known, new catalytic systems are being explored to improve efficiency and selectivity under milder conditions. Metal-free photocatalytic systems represent a significant step forward, offering an environmentally benign approach to alkane halogenation. acs.orgacs.org The development of catalysts that can selectively activate specific C-H bonds in complex molecules remains an active area of research, with potential future applications for the direct and efficient synthesis of compounds like this compound.
Transition Metal-Catalyzed C-I Bond Formation in Cyclobutane Systems
The direct, selective functionalization of C-H bonds, particularly at tertiary carbon centers within strained ring systems like cyclobutane, presents a significant challenge in organic synthesis. While transition metal catalysis is a powerful tool for C-H activation, its application to the direct iodination of a tertiary C-H bond in a cyclobutane ring to form this compound is not yet a well-established method with specific literature examples. However, related research in transition metal-catalyzed C-H functionalization of cyclobutanes provides a foundation for potential synthetic strategies.
Palladium-catalyzed enantioselective C(sp³)–H arylation of aminomethyl-cyclobutanes has been demonstrated, showcasing the feasibility of activating C-H bonds within the cyclobutane framework. This methodology, while focused on C-C bond formation, highlights the potential for directing group-assisted C-H activation, which could theoretically be adapted for C-I bond formation.
Another potential, though less direct, transition metal-catalyzed approach involves a modification of the Hunsdiecker reaction. The classic Hunsdiecker reaction involves the reaction of a silver salt of a carboxylic acid with a halogen to produce an organic halide. Catalytic versions of this reaction have been developed, which could potentially be applied to the synthesis of this compound from 1-methylcyclobutanecarboxylic acid. This would involve an iododecarboxylation reaction, where a transition metal catalyst facilitates the replacement of a carboxylic acid group with an iodine atom. While this catalytic variant has been explored, its specific application to a cyclobutane carboxylic acid for the synthesis of the target iodide requires further investigation.
The primary challenge in the direct transition metal-catalyzed iodination of methylcyclobutane lies in the selective activation of the tertiary C-H bond over the more abundant secondary C-H bonds. Future research in this area may focus on the development of catalysts with high steric hindrance and electronic properties tailored for selective insertion into the tertiary C-H bond of the cyclobutane ring.
Green Chemistry Approaches to this compound Synthesis
Green chemistry principles encourage the development of synthetic methods that are more environmentally benign. In the context of synthesizing this compound, this involves considering factors such as atom economy, the use of less hazardous reagents, and milder reaction conditions. Traditional methods for the synthesis of alkyl iodides often involve harsh reagents and produce significant waste. Below are some greener alternatives that could be applied to the synthesis of this compound, primarily from 1-methylcyclobutanol.
One promising green method for the conversion of tertiary alcohols to iodides utilizes a CeCl₃·7H₂O/NaI system in acetonitrile. This method is considered greener due to the low toxicity and low cost of the cerium salt catalyst. The reaction proceeds under relatively mild conditions, although for tertiary alcohols, the potential for competing elimination reactions exists. The proposed mechanism involves the coordination of the cerium ion to the alcohol's oxygen atom, facilitating the nucleophilic attack of the iodide ion.
Table 1: Comparison of Reagents for the Synthesis of Alkyl Iodides from Alcohols
| Reagent System | Advantages | Disadvantages | Green Chemistry Considerations |
| HI | Readily available | Strong acid, corrosive, potential for rearrangements | Use of a strong, corrosive acid is a drawback. |
| P/I₂ | Effective for many alcohols | Phosphorus reagents can be toxic and produce phosphine (B1218219) oxide byproducts | Generation of phosphorus-containing waste. |
| CeCl₃·7H₂O/NaI | Mild conditions, low toxicity catalyst | Potential for elimination with tertiary alcohols | Use of a less toxic and inexpensive catalyst. |
| Ionic Liquids/Brønsted Acids | Recyclable solvent/reagent, mild conditions | Can be expensive, potential for product isolation challenges | Use of recyclable solvents reduces waste. |
The assessment of the "greenness" of a synthetic route can be quantified using various metrics. Atom economy , a concept developed by Barry Trost, calculates the efficiency of a reaction by determining the proportion of reactant atoms that are incorporated into the desired product.
For the synthesis of this compound from 1-methylcyclobutanol and hydrogen iodide:
C₅H₁₀O + HI → C₅H₉I + H₂O
The atom economy would be calculated as:
(Molecular Weight of C₅H₉I) / (Molecular Weight of C₅H₁₀O + Molecular Weight of HI) x 100%
By applying such metrics, different synthetic routes can be compared to identify the most environmentally benign option. The development of direct catalytic methods with high atom economy remains a key goal in the green synthesis of this compound.
Elucidation of Reaction Mechanisms Involving 1 Iodo 1 Methylcyclobutane
Nucleophilic Substitution Reactions of 1-Iodo-1-methylcyclobutane
This compound, as a tertiary alkyl halide, can undergo nucleophilic substitution reactions through both SN1 and SN2 pathways, with the predominant mechanism being dictated by the reaction conditions.
Stereochemical Outcomes of SN2 Pathways
The bimolecular nucleophilic substitution (SN2) reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. quora.comopenstax.org This mechanism is characterized by a specific stereochemical outcome.
A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. lscollege.ac.inscienceinfo.com This occurs because the nucleophile must approach the carbon atom from the side opposite to the leaving group, leading to a "backside attack". quora.comchemistrysteps.comlibretexts.orglibretexts.org This backside attack forces the other three substituents on the carbon to invert their spatial arrangement, much like an umbrella turning inside out in a strong wind. lscollege.ac.inyoutube.com
Consequently, if a chiral enantiomer of a this compound derivative were to undergo an SN2 reaction, the product would have the opposite stereochemical configuration. For instance, if the starting material has an (R) configuration, the product will have an (S) configuration, and vice versa. libretexts.orgyoutube.commasterorganicchemistry.com The SN2 reaction is therefore stereospecific, meaning the stereochemistry of the reactant directly determines the stereochemistry of the product. chemistrysteps.comlibretexts.org
Carbocation Formation and Reactivity in SN1 Processes
The unimolecular nucleophilic substitution (SN1) reaction is a stepwise process that involves the formation of a carbocation intermediate. masterorganicchemistry.com This pathway is particularly relevant for this compound due to its tertiary structure.
The first and rate-determining step of the SN1 mechanism is the spontaneous dissociation of the leaving group (iodide ion) to form a carbocation. masterorganicchemistry.com In the case of this compound, this results in the formation of a tertiary 1-methylcyclobutyl cation.
The stability of the carbocation intermediate is a critical factor in SN1 reactions. youtube.comorganicchemistrytutor.com Carbocation stability increases with the number of alkyl groups attached to the positively charged carbon, following the order: tertiary > secondary > primary. organicchemistrytutor.comquora.com The 1-methylcyclobutyl cation is a tertiary carbocation, which is relatively stable, thus favoring the SN1 mechanism. This increased stability is attributed to the electron-donating inductive effect and hyperconjugation from the alkyl groups surrounding the empty p-orbital of the carbocation. organicchemistrytutor.comquora.com
Once formed, the trigonal planar carbocation can be attacked by a nucleophile from either face with nearly equal probability. vedantu.commasterorganicchemistry.com This leads to a mixture of products with both retention and inversion of configuration, resulting in a largely racemic mixture if the starting material was chiral. vedantu.commasterorganicchemistry.com
Intramolecular Rearrangement Phenomena
Carbocation intermediates, such as the 1-methylcyclobutyl cation, are susceptible to intramolecular rearrangements to form more stable carbocations. libretexts.orglibretexts.org These rearrangements typically involve the migration of a group (a hydride ion or an alkyl group) with its bonding electrons to the adjacent positively charged carbon. libretexts.org
Hydride and Alkyl Shift Rearrangements in Carbocations Derived from Cyclobutanes
The primary driving force for carbocation rearrangement is the formation of a more stable carbocation. libretexts.orgquora.commasterorganicchemistry.com This can occur through 1,2-hydride shifts or 1,2-alkyl shifts, where a hydrogen atom or an alkyl group, respectively, moves from an adjacent carbon to the carbocation center. libretexts.org
In the context of the 1-methylcyclobutyl cation, a significant rearrangement to consider is ring expansion. Cyclobutane (B1203170) rings possess considerable angle strain because the C-C-C bond angles are approximately 90° instead of the ideal 109.5° for sp³-hybridized carbons. youtube.com This strain can be relieved through a ring-expansion rearrangement, which is a type of alkyl shift. masterorganicchemistry.comyoutube.com The 1-methylcyclobutyl cation can undergo a 1,2-alkyl shift where one of the C-C bonds of the ring migrates, expanding the four-membered ring into a more stable five-membered cyclopentyl ring. This process alleviates the inherent ring strain of the cyclobutane system. youtube.com While the initial 1-methylcyclobutyl cation is tertiary, the rearranged cyclopentyl cation can also be tertiary and is in a less strained ring system, making such a rearrangement plausible.
Ring Expansion Reactions Initiated by Cyclobutyl Cations
The reaction chemistry of this compound is significantly influenced by the inherent strain of the four-membered ring. When subjected to conditions that favor carbocation formation, such as in solvolysis or reactions with Lewis acids, the dissociation of the iodide leaving group generates a tertiary 1-methylcyclobutyl cation. This intermediate is poised for rearrangement to a more stable structure.
The primary driving forces for this rearrangement are twofold: the relief of ring strain and the formation of a more stable carbocation. Cyclobutane systems possess considerable angle and torsional strain. Expansion to a five-membered ring, a cyclopentyl system, significantly alleviates this strain. chemistrysteps.com The process begins with the ionization of this compound to form the 1-methylcyclobutyl cation. A subsequent 1,2-alkyl shift, a characteristic carbocation rearrangement, facilitates the ring expansion. One of the C-C bonds of the cyclobutane ring migrates to the positively charged carbon, resulting in the formation of the more stable tertiary 1-methylcyclopentyl cation. This newly formed carbocation can then be trapped by a nucleophile to yield a cyclopentane (B165970) derivative. Such ring-expansion rearrangements are common for cyclobutane systems that can form a carbocation adjacent to the ring. stackexchange.com
Wagner-Meerwein Rearrangements in Substituted Cyclobutanes
The ring expansion described above is a specific example of a Wagner-Meerwein rearrangement. This class of reactions involves a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocation center. wikipedia.org In the case of the 1-methylcyclobutyl cation derived from this compound, the migrating group is one of the methylene (B1212753) carbons of the cyclobutane ring itself.
The mechanism proceeds through a concerted process where the bond of the migrating group begins to form with the carbocationic center as the original bond breaks. This rearrangement leads to a more stable carbocation. For instance, the acetolysis of a similar compound, 1-(4-methoxybenzyl)cyclobutyl acetate, has been shown to yield cyclopentene (B43876) derivatives through a Wagner-Meerwein rearrangement of the initial cyclobutyl cation. ugent.be The transformation of the tertiary cyclobutyl cation to a tertiary cyclopentyl cation is thermodynamically favorable due to the significant decrease in ring strain energy. chemistrysteps.com
Elimination Reactions (E1 and E2) of this compound
This compound, as a tertiary alkyl halide, can undergo elimination reactions through both E1 (unimolecular) and E2 (bimolecular) pathways.
The E1 mechanism proceeds in two steps. The first and rate-determining step is the spontaneous dissociation of the iodide ion to form the tertiary 1-methylcyclobutyl carbocation. iitk.ac.inwikipedia.org This step is favored by polar protic solvents which can solvate both the carbocation and the leaving group. In the second step, a weak base (which can be the solvent itself) abstracts a proton from a carbon atom adjacent (beta) to the carbocationic center, leading to the formation of an alkene. The possible products are 1-methylcyclobutene and methylenecyclobutane (B73084).
The E2 mechanism is a one-step, concerted process where a strong base removes a proton from a beta-carbon at the same time as the iodide leaving group departs. wikipedia.org This pathway requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. bits-pilani.ac.in The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. youtube.com Strong, sterically hindered bases favor E2 elimination.
Competitive Reaction Pathways: Substitution versus Elimination
For tertiary alkyl halides like this compound, there is significant competition between substitution (Sₙ1) and elimination (E1/E2) reactions. The Sₙ2 pathway is not observed due to the steric hindrance at the tertiary carbon center. libretexts.org
The outcome of the reaction is primarily dictated by the nature of the nucleophile/base and the reaction conditions. libretexts.orglibretexts.org
Strong, Sterically Hindered Bases: Reagents like potassium tert-butoxide are strong bases but poor nucleophiles due to their bulk. They strongly favor the E2 pathway, leading primarily to elimination products. vedantu.comyoutube.com The bulkiness of the base can also influence the regioselectivity, favoring the formation of the less substituted alkene (Hofmann product), methylenecyclobutane, by abstracting the sterically more accessible proton.
Strong, Unhindered Bases: Strong bases that are also good nucleophiles (e.g., ethoxide, hydroxide) will also favor E2 elimination over substitution for a tertiary halide.
Weak Bases/Weak Nucleophiles: In the presence of a weak base and weak nucleophile, such as in solvolysis with water or ethanol, the reaction proceeds through the formation of a carbocation. This common intermediate can then either be attacked by the nucleophile (Sₙ1 pathway) or lose a proton (E1 pathway). bits-pilani.ac.in In these cases, a mixture of substitution and elimination products is typically obtained, often with the substitution product predominating unless the temperature is increased, which tends to favor elimination. bits-pilani.ac.in
| Reagent Type | Favored Mechanism(s) | Primary Product Type |
|---|---|---|
| Strong, hindered base (e.g., KOC(CH₃)₃) | E2 | Elimination |
| Strong, unhindered base (e.g., NaOCH₂CH₃) | E2 | Elimination |
| Weak base/nucleophile (e.g., H₂O, CH₃OH) | Sₙ1 / E1 | Mixture of Substitution and Elimination |
Organometallic Reactivity and Catalysis with this compound
Oxidative Addition to Metal Centers
This compound can react with low-valent transition metal complexes through oxidative addition. In this fundamental organometallic process, the metal center inserts into the carbon-iodine bond. This reaction increases the formal oxidation state and the coordination number of the metal by two. wikipedia.orgilpi.com
The general reaction can be represented as: M(Lₙ) + R-I → I-M(Lₙ)-R
Where M is a metal, L is a ligand, n is the number of ligands, and R is the 1-methylcyclobutyl group. The mechanism can vary, proceeding through a concerted, Sₙ2-type, or radical pathway depending on the metal complex and the substrate. wikipedia.orgyoutube.com For alkyl iodides, the Sₙ2-type mechanism is common, where the nucleophilic metal center attacks the carbon atom, displacing the iodide, which then coordinates to the now more electrophilic metal center. wikipedia.org The reactivity of the metal center towards oxidative addition is enhanced if it is electron-rich. ilpi.com This step is crucial as it forms a metal-alkyl intermediate that can undergo further transformations.
Metal-Mediated Ring Transformations
Following the oxidative addition of this compound to a metal center, the resulting organometallic intermediate can undergo various rearrangements. These transformations are often driven by the release of ring strain in the cyclobutyl moiety.
One plausible pathway is a metal-mediated ring expansion. For example, mercury(II)-mediated ring expansions of 1-alkenyl-1-cyclobutanols to yield cyclopentanones are known. ugent.be While the specific metal-mediated transformations of the 1-methylcyclobutyl-metal complex are not extensively documented, analogies with other organometallic systems suggest that rearrangements are likely. The metal can facilitate the cleavage of a C-C bond within the cyclobutane ring and insertion of the metal, forming a metallacyclohexane intermediate. This intermediate could then undergo reductive elimination to form a new, rearranged organic product, such as a cyclopentane derivative. These transformations are integral to many catalytic cycles in organic synthesis. colostate.edu
Stereochemical Investigations of 1 Iodo 1 Methylcyclobutane and Its Derivatives
Diastereoselectivity and Enantioselectivity in Chemical Transformations
The stereochemical course of chemical transformations involving 1-iodo-1-methylcyclobutane and its derivatives is dictated by the steric and electronic properties of the cyclobutane (B1203170) ring and its substituents. While specific studies on this compound are limited, general principles of diastereoselectivity and enantioselectivity in reactions of substituted cyclobutanes can be extrapolated.
Diastereoselectivity:
In reactions such as additions to a double bond adjacent to the cyclobutane ring or nucleophilic substitution at the iodine-bearing carbon, the approach of the reagent is influenced by the existing stereocenters. For instance, in the case of derivatives formed from 1-methylcyclobutene, the facial selectivity of an incoming reagent would be directed by the methyl group. Research on other substituted cyclobutene systems has demonstrated that high diastereoselectivity can be achieved. For example, the sulfa-Michael addition to cyclobutenes has been reported to yield thio-substituted cyclobutanes with high diastereomeric ratios (dr), often greater than 95:5. researchgate.net Similarly, the 1,3-nitrooxygenation of bicyclo[1.1.0]butanes can lead to highly diastereoselective formation of 1,1,3-trisubstituted cyclobutanes. nih.govresearchgate.net These examples suggest that transformations of this compound derivatives would also exhibit significant diastereoselectivity.
Enantioselectivity:
The synthesis of enantiomerically enriched cyclobutane derivatives is a key challenge in organic synthesis. The use of chiral catalysts or auxiliaries is a common strategy to achieve high enantioselectivity. For instance, the enantioselective synthesis of 1,2-disubstituted thiocyclobutanes has been accomplished using chiral cinchona-based squaramide catalysts, achieving high enantiomeric ratios (er up to 99.7:0.3). rsc.org Such methodologies could potentially be adapted for the enantioselective synthesis of derivatives of this compound. The development of enantioselective methods is crucial as the biological activity of chiral molecules is often dependent on their absolute configuration. researchgate.net
A hypothetical example of a diastereoselective reaction involving a derivative of this compound is presented in the table below, illustrating potential outcomes based on analogous systems.
| Reactant | Reagent/Catalyst | Major Diastereomer | Diastereomeric Ratio (dr) |
| 1-Methylcyclobutene | Thiophenol / DBU | trans-1-Methyl-2-(phenylthio)cyclobutane | >95:5 |
| 1-Methylcyclobutene | Thiophenol / Chiral Squaramide | (1R,2S)-1-Methyl-2-(phenylthio)cyclobutane | >95:5 |
Conformational Dynamics of the Cyclobutane Ring in Substituted Systems
The cyclobutane ring is not planar and exists in a puckered conformation to relieve torsional strain. The puckering of the ring is a dynamic process, and the presence of substituents significantly influences the conformational equilibrium. In the case of this compound, the two substituents on the same carbon atom introduce additional steric interactions that affect the ring's geometry.
The puckering of the cyclobutane ring can be described by a puckering angle. For substituted cyclobutanes, the substituents can occupy either axial or equatorial positions in the puckered conformation. The relative stability of these conformers is determined by the steric bulk of the substituents and non-bonding interactions. In polysubstituted cyclobutanes, the fluxionality of the ring system can make the interpretation of spectroscopic data, such as NMR, challenging. calstate.edu
Computational studies on related systems, such as 1,1,3,3-tetramethylcyclobutane, have been used to investigate the molecular structure and ring-puckering motion. researchgate.net Such studies can provide insights into the preferred conformations and the energy barriers between them. For this compound, it is expected that the puckered conformation would be preferred, with the bulky iodine and methyl groups influencing the degree of puckering and the rotational barriers of the substituents. The relative orientation of the substituents would be a key factor in determining the reactivity of the molecule in stereoselective transformations.
| Conformer | Substituent Positions | Relative Energy |
| Puckered Conformer 1 | I (axial), CH₃ (equatorial) | Lower |
| Puckered Conformer 2 | I (equatorial), CH₃ (axial) | Higher |
| Planar Transition State | - | Highest |
Chiral Synthesis and Stereochemical Control Strategies
The synthesis of chiral, non-racemic cyclobutane derivatives is a significant area of research. acs.org Strategies for achieving stereochemical control in the synthesis of molecules like this compound can be broadly categorized into two approaches: the use of chiral starting materials (chiral pool synthesis) or the application of asymmetric transformations.
Chiral Pool Synthesis:
This approach utilizes readily available chiral natural products as starting materials. For example, chiral cyclobutyl dehydro amino acids have been synthesized from (−)-α-pinene or (−)-verbenone. These chiral building blocks can then be elaborated into more complex cyclobutane derivatives with high stereoselectivity.
Asymmetric Transformations:
This strategy involves the use of chiral reagents, catalysts, or auxiliaries to induce stereoselectivity in a reaction. As mentioned earlier, enantioselective catalysis has been successfully applied to the synthesis of substituted cyclobutanes. rsc.org For a molecule like this compound, a potential synthetic route could involve the chiral resolution of a precursor, such as 1-methylcyclobutanol. Chiral resolution separates a racemic mixture into its constituent enantiomers. acs.org
Another strategy involves the stereoselective functionalization of a prochiral cyclobutane derivative. For instance, an enantioselective reduction of a ketone followed by a diastereospecific C-H functionalization can install contiguous stereogenic centers on a cyclobutane ring. researchgate.net
The table below outlines potential strategies for the chiral synthesis of this compound derivatives.
| Strategy | Description | Key Intermediate |
| Chiral Resolution | Separation of a racemic mixture of a precursor. | Racemic 1-methylcyclobutanol |
| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a key reaction step. | 1-Methylcyclobutene |
| Chiral Auxiliary | Temporary attachment of a chiral group to guide the stereochemical outcome of a reaction. | A derivative of 1-methylcyclobutanoic acid |
Computational Chemistry and Theoretical Modeling of 1 Iodo 1 Methylcyclobutane
Quantum Chemical Calculations (Density Functional Theory, Ab Initio)
Specific quantum chemical calculations, whether using Density Functional Theory or Ab Initio methods, for 1-iodo-1-methylcyclobutane have not been detailed in peer-reviewed literature. Such studies would be invaluable for determining the molecule's optimized geometry, orbital energies, and the thermodynamic properties of its reactions.
A detailed analysis of the electronic structure and the nature of the C-I bond in this compound, derived from methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM), is not present in the current body of scientific literature. These analyses would be crucial for understanding bond polarity, charge distribution, and the covalent versus ionic character of the carbon-iodine bond.
While the reactions of this compound, particularly SN1-type solvolysis, are expected to proceed through the 1-methylcyclobutyl cation, specific computational studies detailing the energetic profiles and transition state geometries for the dissociation of the C-I bond in the parent molecule are not documented.
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction
There are no published molecular dynamics simulations focused on this compound. Such simulations would provide insight into the conformational dynamics of the cyclobutane (B1203170) ring, the influence of the bulky iodine and methyl substituents, and the solvent effects on its reactivity and dissociation pathway.
Computational Insights into Carbocation Stability and Rearrangement Barriers
The area where significant computational insight exists is the structure and stability of the 1-methylcyclobutyl cation . This tertiary carbocation is a key intermediate in reactions involving its parent compound. Computational studies, often complementing experimental NMR data, have explored its unique nonclassical structure and propensity for degenerate rearrangements.
Early and influential work by researchers like George Olah and G. K. Surya Prakash has shown through Ab Initio and DFT calculations that the 1-methylcyclobutyl cation does not exist as a simple classical carbocation. acs.org Instead, it adopts a nonclassical, bridged structure, often referred to as a bicyclobutonium ion. In this structure, the positive charge is delocalized over multiple carbon atoms through C-C σ-bond participation, which provides significant stabilization. researchgate.net
Computational studies have focused on several key aspects:
Structural Determination: Calculations have been crucial in determining that the minimum energy structure is a puckered, nonclassical ion where one of the methyl groups on the adjacent carbon leans in to share the positive charge.
Stability: The stabilization energy gained from this nonclassical delocalization has been quantified through computational methods. Isodesmic reactions, for example, can be used to calculate the stabilization relative to a hypothetical classical carbocation. Some studies suggest this stabilization can be substantial, on the order of several kcal/mol. researchgate.net
Rearrangement Barriers: The 1-methylcyclobutyl cation is known to undergo rapid degenerate rearrangements, where the molecule rearranges into an identical structure, effectively scrambling the carbon atoms. Computational chemistry has been used to map the potential energy surface for these rearrangements, identifying the low-energy transition states that connect the equivalent nonclassical structures. acs.org
These computational findings are essential for explaining the outcomes of reactions that proceed via this intermediate, as the cation's stability and rearrangement tendencies dictate product distributions and stereochemistry. nih.gov
Table 1: Computational Insights on Related Carbocations
| Cation Species | Computational Method | Key Finding |
|---|---|---|
| 1-Methylcyclobutyl Cation | Ab Initio / DFT | Exhibits a nonclassical, bridged (bicyclobutonium) structure with delocalized positive charge. acs.org |
Theoretical Prediction of Spectroscopic Signatures
There are no dedicated computational studies in the literature that predict the spectroscopic signatures (e.g., 1H NMR, 13C NMR, IR, Raman) of this compound. Such theoretical predictions are powerful tools for confirming experimental data and understanding the relationship between molecular structure and spectroscopic properties.
Applications of 1 Iodo 1 Methylcyclobutane in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures
The primary role of 1-iodo-1-methylcyclobutane in the synthesis of complex molecules is as a building block for introducing the 1-methylcyclobutyl motif. This moiety is of interest in medicinal chemistry and materials science because it provides a rigid, three-dimensional scaffold. The incorporation of small, strained rings like cyclobutane (B1203170) can enhance the metabolic stability and solubility of drug candidates by increasing their sp³-hybridization fraction.
The tertiary carbon-iodine bond is the key reactive site. The iodine atom serves as a good leaving group in nucleophilic substitution reactions and can be readily converted into an organometallic species for use in cross-coupling reactions. For example, conversion to an organolithium or Grignard reagent would allow the 1-methylcyclobutyl group to be attached to a wide variety of electrophilic partners, thereby incorporating it into a larger and more complex molecular architecture. Although specific examples in the literature are sparse, the principles of organometallic chemistry suggest its utility in this capacity.
The "magic methyl" effect, a concept in medicinal chemistry where the addition of a methyl group to a bioactive molecule can drastically improve its properties, can be synergistic with the conformational rigidity provided by the cyclobutane ring. digitellinc.com The synthesis of molecules like methylated Abrocitinib analogues, which incorporate related cyclobutane diamine structures, highlights the pharmaceutical interest in such motifs. digitellinc.com
Precursor for the Construction of Polycyclic and Spirocyclic Frameworks
The strained cyclobutane ring in this compound makes it an intriguing precursor for constructing more elaborate ring systems. The release of ring strain can be a powerful thermodynamic driving force for certain reactions.
One potential pathway to polycyclic systems involves the formation of a carbocation at the tertiary center. Under E1 elimination conditions, related compounds like 1-(1-chloroethyl)-1-methylcyclobutane are known to undergo rearrangement reactions, including ring expansion, to relieve ring strain and form more stable cyclopentyl systems. stackexchange.com Similarly, the 1-methylcyclobutyl cation, which could be generated from this compound, could initiate intramolecular cyclizations or rearrangements to yield fused or bridged ring systems.
Radical-mediated reactions offer another avenue. Homolytic cleavage of the C-I bond would generate the 1-methylcyclobutyl radical. This radical could participate in intramolecular cyclization reactions, particularly 5-exo cyclizations, which are kinetically favored and a powerful method for forming five-membered rings. libretexts.org If the molecule contains a suitably positioned alkene or alkyne, the initial radical could add across the multiple bond, leading to the formation of a new ring fused to the original cyclobutane. While specific studies initiating such cascades from this compound are not prominent, the strategy has been famously used in natural product synthesis, such as in Curran's synthesis of hirsutene, which involves a cascade of radical cyclizations to build a polycyclic framework. libretexts.org
Table 1: Potential Pathways to Complex Frameworks
| Starting Material | Intermediate | Reaction Type | Potential Product Framework |
| This compound | 1-Methylcyclobutyl Cation | Cationic Rearrangement | Cyclopentyl-fused systems |
| This compound | 1-Methylcyclobutyl Radical | Intramolecular Radical Addition | Bicyclo[3.2.0]heptane systems |
Utility in Method Development for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The development of new synthetic methods often relies on challenging substrates to test the robustness and scope of a new reaction. As a tertiary alkyl iodide, this compound is a suitable candidate for developing bond-forming reactions at sterically congested centers, which is a significant challenge in organic synthesis.
Carbon-Carbon Bond Formation: The formation of C(sp³)–C(sp³) bonds using tertiary alkyl halides is difficult due to competing side reactions, primarily E2 elimination. Methods that can efficiently couple tertiary alkyl centers are highly sought after. This compound could serve as a model substrate for developing new transition-metal-catalyzed cross-coupling reactions. illinois.edu For example, nickel-catalyzed couplings using organozinc or Grignard reagents have shown promise for coupling tertiary alkyl halides. illinois.edu Furthermore, radical-based methods, which are less sensitive to steric hindrance than traditional polar reactions, are a viable strategy. libretexts.orgnih.gov The compound could be used to test new radical-mediated C-C bond-forming reactions, such as those involving photoredox catalysis.
Carbon-Heteroatom Bond Formation: Forming a bond between a tertiary carbon and a heteroatom (like nitrogen or oxygen) via traditional S_N2 reactions is impossible. S_N1 reactions are often complicated by eliminations and rearrangements. Therefore, this compound is an excellent test case for developing alternative C-N or C-O bond-forming strategies. Recent advances have focused on radical-mediated pathways. For instance, a method for C-N bond formation using alkyl iodides and diazonium salts under transition-metal-free conditions has been developed, which proceeds via a halogen-atom transfer (XAT) process to generate an alkyl radical. researchgate.net This approach is effective for primary, secondary, and tertiary iodides, demonstrating a modern strategy where this compound could be a valuable substrate for method validation. researchgate.net
Table 2: Potential Reactions for Method Development
| Bond Type | Reaction Class | Reagents/Catalysts | Key Challenge Addressed |
| C-C | Nickel-Catalyzed Cross-Coupling | Organozinc reagents, Phosphine (B1218219) ligands | Coupling at a sterically hindered tertiary center |
| C-C | Radical Addition-Fragmentation | Radical initiator, Alkene/Alkyne | Bypassing polar reaction limitations |
| C-N | Halogen-Atom Transfer (XAT) | Diazonium salts, Base (Cs₂CO₃) | Avoiding E2 elimination for tertiary amines |
| C-O | S_N1 Substitution | Solvolysis (e.g., in H₂O, ROH) | Formation of tertiary alcohols/ethers |
Future Prospects and Emerging Research Frontiers for 1 Iodo 1 Methylcyclobutane
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic routes in organic chemistry, and the synthesis of 1-iodo-1-methylcyclobutane is a prime candidate for such innovations. Future research in this area is anticipated to focus on several key strategies to minimize environmental impact and enhance efficiency.
One promising avenue is the exploration of photochemical methods . Visible-light-induced [2+2] cycloadditions of alkenes offer a powerful and atom-economical approach to constructing the cyclobutane (B1203170) core. chemistryviews.org These reactions can often be performed under mild conditions, reducing the need for harsh reagents and high temperatures. organic-chemistry.org Future methodologies could involve the development of novel photosensitizers that enable the direct and enantioselective synthesis of cyclobutane precursors from readily available starting materials.
Another key area of development is the use of eco-friendly solvents and catalysts . The use of ionic liquids as reagents for nucleophilic substitution reactions to introduce the iodo group represents a greener alternative to traditional methods that often rely on volatile organic solvents. nih.gov Furthermore, research into solid-state reactions or solvent-free conditions, potentially utilizing microwave or ultrasound irradiation, could significantly reduce waste and energy consumption. The development of catalytic systems that can be recycled and reused will also be a critical aspect of sustainable synthesis.
The table below summarizes potential green chemistry approaches for the synthesis of this compound and its precursors.
| Green Chemistry Approach | Potential Application in Synthesis | Environmental Benefits |
| Photochemistry | Visible-light-induced [2+2] cycloaddition to form the cyclobutane ring. | Reduced energy consumption, mild reaction conditions. chemistryviews.orgorganic-chemistry.org |
| Alternative Solvents | Use of ionic liquids for the iodination step. | Reduced use of volatile organic compounds, potential for solvent recycling. nih.gov |
| Catalysis | Development of recyclable catalysts for cycloaddition or iodination. | Minimized waste, reduced reliance on stoichiometric reagents. |
| Energy Efficiency | Microwave or ultrasound-assisted synthesis. | Faster reaction times, reduced energy consumption. |
Exploration of Novel Reaction Pathways and Reactivity Modes
The inherent ring strain and the presence of a reactive carbon-iodine bond in this compound make it a versatile substrate for exploring novel chemical transformations. Future research is expected to delve into new reaction pathways that leverage these features to construct complex molecular architectures.
One area of significant potential is in cross-coupling reactions . Cobalt-catalyzed cross-coupling reactions have been shown to be effective for introducing strained rings, like cyclobutane, onto various alkyl iodides. nih.gov The development of new catalytic systems could enable the coupling of this compound with a wide range of nucleophiles, providing access to a diverse array of substituted cyclobutane derivatives. This would be particularly valuable for creating molecules with potential applications in medicinal chemistry and materials science.
Photoredox catalysis opens up further possibilities for novel reactivity. Visible-light-induced reactions can generate radical intermediates from alkyl halides, which can then participate in a variety of transformations. nih.govseqens.com For instance, the radical generated from this compound could be used in ring-opening reactions of bicyclobutanes to access functionalized cyclobutenes. nih.govseqens.com This approach offers a mild and efficient way to construct complex ring systems that would be challenging to synthesize using traditional methods.
The table below outlines some potential novel reaction pathways for this compound.
| Reaction Type | Potential Transformation | Significance |
| Cobalt-Catalyzed Cross-Coupling | Coupling with Grignard reagents to introduce new functional groups. nih.gov | Access to a wide range of substituted cyclobutanes. |
| Photoredox Catalysis | Generation of a tertiary cyclobutyl radical for addition to alkenes or ring-opening reactions. nih.govseqens.com | Mild conditions for forming complex cyclic structures. |
| Elimination Reactions | Base-mediated elimination to form methylenecyclobutane (B73084) or 1-methylcyclobutene. | Synthesis of valuable unsaturated building blocks. |
| Substitution Reactions | Nucleophilic substitution with various nucleophiles to introduce diverse functionalities. | Versatile derivatization of the cyclobutane core. |
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The integration of chemical synthesis with robotics and artificial intelligence is revolutionizing the discovery and optimization of new molecules and reactions. This compound is well-suited to be incorporated into these modern workflows.
Automated synthesis platforms , often utilizing flow chemistry, can enable the rapid and efficient production of this compound and its derivatives. drugtargetreview.comwiley-vch.deflinders.edu.au Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purities. wiley-vch.de The development of a continuous-flow synthesis for this compound would facilitate its on-demand production and integration into multi-step automated syntheses. flinders.edu.au
High-throughput experimentation (HTE) provides a powerful tool for rapidly screening a large number of reaction conditions to discover new reactivity and optimize existing processes. nih.govsigmaaldrich.comyoutube.com An automated platform could be used to screen a wide array of catalysts, ligands, bases, and solvents for novel cross-coupling reactions of this compound. acs.org This approach would significantly accelerate the discovery of new synthetic methodologies and expand the chemical space accessible from this building block. The data generated from HTE can also be used to train machine learning algorithms to predict optimal reaction conditions, further speeding up the discovery process. youtube.com
The table below highlights the potential benefits of integrating this compound into automated and high-throughput workflows.
| Technology | Application to this compound | Advantages |
| Automated Flow Synthesis | On-demand synthesis of the compound and its derivatives. drugtargetreview.comflinders.edu.au | Improved process control, scalability, and safety. |
| High-Throughput Experimentation | Rapid screening of catalysts and conditions for novel reactions. nih.govsigmaaldrich.com | Accelerated discovery of new reaction pathways. |
| Robotic Platforms | Automated execution of multi-step synthetic sequences involving this compound. drugtargetreview.comnih.gov | Increased efficiency and reproducibility. |
| Machine Learning | Prediction of optimal reaction conditions and novel reactivity. youtube.com | Data-driven discovery and optimization. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
